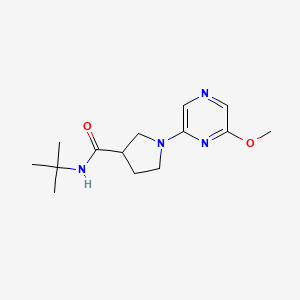![molecular formula C17H17NO5 B15121086 [2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid](/img/structure/B15121086.png)
[2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid is a complex organic compound that features a tetrahydroisoquinoline core. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure, which includes both phenolic and carboxylic acid functionalities, makes it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid typically involves multiple steps. One common approach is the condensation of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline with a phenoxyacetic acid derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective effects due to its structural similarity to other neuroactive compounds.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid involves its interaction with various molecular targets. The compound’s phenolic groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Salsolinol: A neuroactive compound with a similar tetrahydroisoquinoline core.
Indole derivatives: Compounds with similar biological activities and structural features.
属性
分子式 |
C17H17NO5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H17NO5/c19-13-7-10-5-6-18-17(12(10)8-14(13)20)11-3-1-2-4-15(11)23-9-16(21)22/h1-4,7-8,17-20H,5-6,9H2,(H,21,22) |
InChI 键 |
XONOITAKJUZKAD-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121003.png)
![N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121007.png)
![3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121021.png)
![4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121022.png)

![N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121034.png)
![3-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B15121043.png)
![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15121045.png)
![4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one](/img/structure/B15121049.png)
![2-Phenyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121056.png)
![6-Chloro-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B15121057.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15121076.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine](/img/structure/B15121077.png)
![N,5-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B15121092.png)
